molecular formula C21H26N2O4 B4813815 N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide

N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide

Cat. No.: B4813815
M. Wt: 370.4 g/mol
InChI Key: HAHZPVYRMKAGRL-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a diethylamino carbonyl group and a methoxyethoxy benzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diethylamino Carbonyl Intermediate: This step involves the reaction of diethylamine with a suitable carbonyl compound, such as an acyl chloride or anhydride, under basic conditions to form the diethylamino carbonyl intermediate.

    Coupling with 4-(2-Methoxyethoxy)benzoyl Chloride: The intermediate is then reacted with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

The reaction conditions typically involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide
  • N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide
  • N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzoate

Uniqueness

N-{4-[(diethylamino)carbonyl]phenyl}-4-(2-methoxyethoxy)benzamide is unique due to the specific combination of functional groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, which can be advantageous for specific research purposes.

Properties

IUPAC Name

N,N-diethyl-4-[[4-(2-methoxyethoxy)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-23(5-2)21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)27-15-14-26-3/h6-13H,4-5,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZPVYRMKAGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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